N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide
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Overview
Description
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as LiAlH4 or NaBH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or experimental effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(aminomethyl)phenyl]-4-(diethylamino)butanamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications, such as targeted drug design and advanced organic synthesis .
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-4-23(5-2)19-13-11-18(12-14-19)22-21(24)10-7-15-25-20-9-6-8-17(3)16-20/h6,8-9,11-14,16H,4-5,7,10,15H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFVMVTZVVGGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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